

Hazards and Handling Precautions

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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The primary hazards and corresponding safe handling practices for **NVS-PAK1-1** are summarized below [1]:

Hazard Category	GHS Classification	Precautionary Measures
Acute Oral Toxicity	Category 4 (H302: Harmful if swallowed)	Do not eat, drink, or smoke when handling. Wash skin thoroughly after handling [1].
Aquatic Toxicity	Category 1 (H410: Very toxic to aquatic life with long-lasting effects)	Avoid release to the environment. Collect spillage and dispose of to an approved waste disposal plant [1].
General Handling	-	Use in a well-ventilated area. Avoid breathing dust/aerosols. Use personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing [1].

Storage and Stability

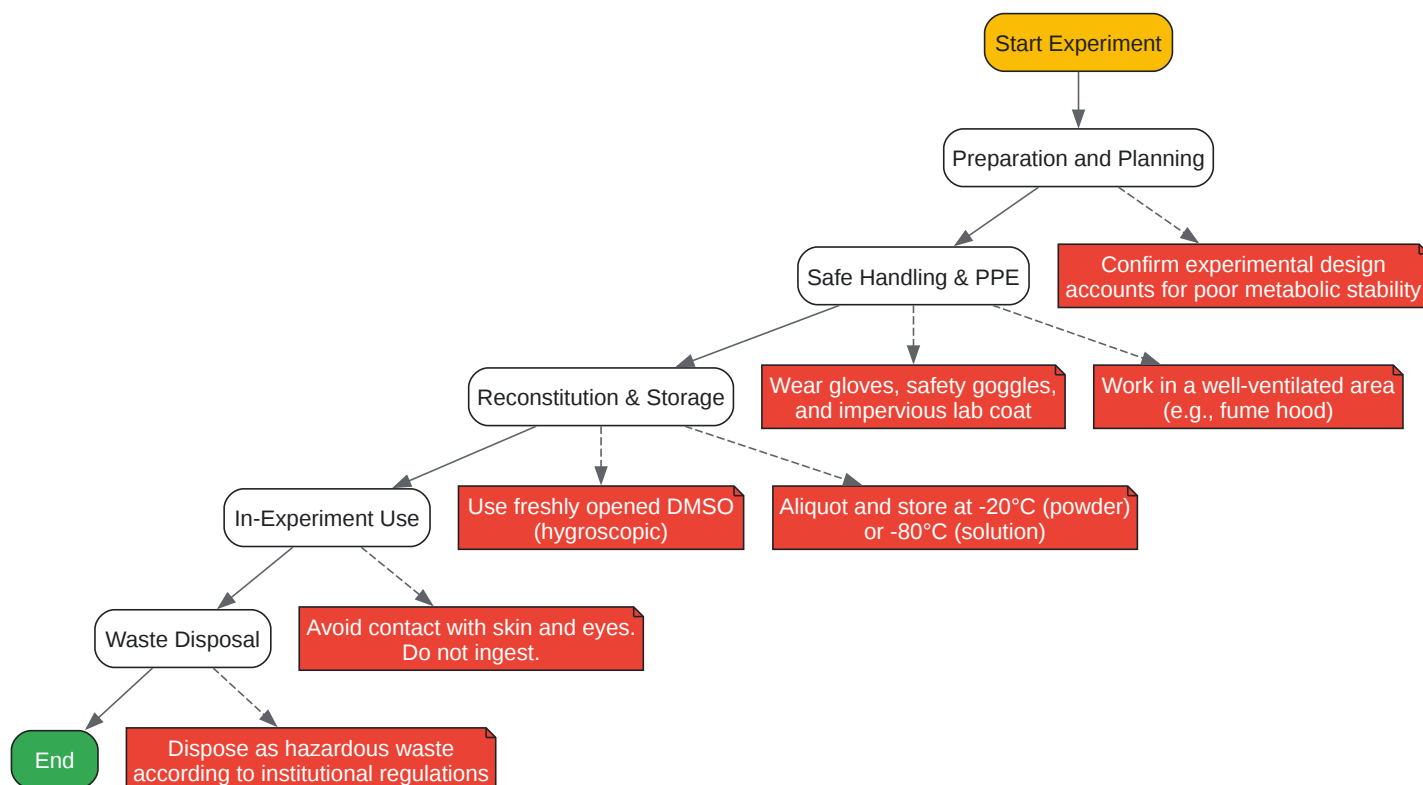
Proper storage is critical for maintaining the compound's integrity and ensuring safety.

- Storage Conditions:** Keep the container tightly sealed in a **cool, well-ventilated area**, away from direct sunlight and ignition sources. It is recommended to store the powder at **-20°C** and solutions at **-80°C** [1] [2].

- **Stability Limitation:** Be aware that **NVS-PAK1-1** has **poor stability in rat liver microsomes ($t_{1/2} = 3.5 \text{ min}$)**, which limits its application for *in vivo* studies. This also suggests the compound may have a short overall shelf-life and requires careful handling to prevent degradation [3] [4] [5].
- **Incompatible Materials:** Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

Experimental Workflow and Best Practices

To visualize the key stages of working with **NVS-PAK1-1** safely in a lab setting, follow this workflow:



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Frequently Asked Questions

Q1: What is the solubility and recommended procedure for preparing a stock solution of NVS-PAK1-

1? A1: NVS-PAK1-1 is soluble in DMSO (≥ 100 mg/mL). For *in vivo* studies, one recommended

formulation is to prepare a sequential solution of **2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline**, which yields a clear solution [2].

Q2: Why might my cellular experiments with NVS-PAK1-1 show limited efficacy? A2: This is a known characteristic. While its biochemical IC50 for PAK1 is 5 nM, it only inhibits phosphorylation of the downstream substrate MEK1 at concentrations between 6-20 μ M in cell-based assays. For more potent cellular effects, research suggests combining it with PAK2 shRNA [3] [2].

Q3: Is NVS-PAK1-1 suitable for *in vivo* studies in model organisms? A3: Use *in vivo* is generally **not recommended** due to its poor metabolic stability (half-life of 3.5 minutes in rat liver microsomes) [3] [5]. If attempted, its short half-life must be experimentally accounted for.

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References

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